molecular formula C8H11Cl2NO2S B2818052 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride CAS No. 1192347-69-5

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride

Cat. No.: B2818052
CAS No.: 1192347-69-5
M. Wt: 256.14
InChI Key: LSNAFCARTGAZER-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound features a chloro-substituted phenyl ring with a methylsulfonyl group and an amine group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride typically involves multiple steps:

    Nitration and Reduction: The starting material, 3-chloro-5-nitrobenzene, undergoes nitration followed by reduction to form 3-chloro-5-aminobenzene.

    Sulfonylation: The amino group is then sulfonylated using methylsulfonyl chloride under basic conditions to yield 3-chloro-5-(methylsulfonyl)aniline.

    Formylation and Reduction: The aniline derivative is formylated to introduce the methanamine group, followed by reduction to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted phenylmethanamines, while oxidation and reduction can lead to imines or secondary amines.

Scientific Research Applications

1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylsulfonyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[3-Chloro-4-(methylsulfonyl)phenyl]methanamine hydrochloride
  • 1-[3-Bromo-5-(methylsulfonyl)phenyl]methanamine hydrochloride
  • 1-[3-Chloro-5-(ethylsulfonyl)phenyl]methanamine hydrochloride

Comparison: Compared to similar compounds, 1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride is unique due to its specific substitution pattern, which affects its reactivity and biological activity. The presence of the chloro and methylsulfonyl groups in specific positions enhances its potential for targeted chemical synthesis and biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

(3-chloro-5-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S.ClH/c1-13(11,12)8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNAFCARTGAZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)CN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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